molecular formula C19H22FN3O5 B601361 Gatifloxacin Impurity 1 CAS No. 1335198-95-2

Gatifloxacin Impurity 1

Número de catálogo: B601361
Número CAS: 1335198-95-2
Peso molecular: 391.40
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gatifloxacin Impurity 1 is a process-related impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Impurities in pharmaceutical compounds like Gatifloxacin are critical to identify and quantify to ensure the safety and efficacy of the drug.

Métodos De Preparación

The preparation of Gatifloxacin Impurity 1 involves synthetic routes that are similar to those used in the synthesis of Gatifloxacin itself. The process typically includes:

Análisis De Reacciones Químicas

Gatifloxacin Impurity 1 undergoes several types of chemical reactions:

Aplicaciones Científicas De Investigación

Chemical Properties and Identification

Gatifloxacin Impurity 1 is characterized by its structural formula and molecular weight. It typically arises during the synthesis of Gatifloxacin, particularly through processes such as hydrolysis or self-condensation. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to identify and quantify this impurity in pharmaceutical formulations .

Analytical Methods

Recent studies have focused on improving analytical methods for detecting Gatifloxacin impurities. For instance, a digitized impurity database analysis method was developed to analyze Gatifloxacin and its impurities using diode array detection (DAD), which aids in compiling detailed impurity profiles . Additionally, advanced LC-MS techniques have been proposed to enhance sensitivity in detecting genotoxic impurities associated with Gatifloxacin .

Pharmaceutical Applications

  • Quality Control : The presence of this compound can affect the quality and efficacy of pharmaceutical products. Regulatory bodies require rigorous testing for impurities to ensure patient safety. The development of robust analytical methods allows for precise monitoring of impurity levels during manufacturing processes.
  • Formulation Development : Understanding the behavior of this compound during formulation can guide pharmaceutical scientists in developing stable and effective drug products. This includes assessing how impurities influence drug solubility, stability, and bioavailability.
  • Toxicological Assessment : The potential toxic effects of this compound are critical for evaluating the overall safety profile of Gatifloxacin-containing medications. Studies have shown that certain impurities may exhibit different pharmacological activities or toxicity compared to the parent compound .

Case Studies

  • A study conducted on various batches of Gatifloxacin injections revealed that the major impurities were process-related, with this compound being one of them. The analysis indicated that the total impurity content varied significantly across different manufacturers, highlighting the need for stringent quality control measures .
  • Another investigation into the synthesis of potential dimers of Gatifloxacin identified several unknown impurities alongside known ones, emphasizing the complexity of impurity profiles in antibiotic formulations . This research utilized qualitative HPLC methods to confirm the presence and structure of these impurities.

Regulatory Considerations

Pharmaceutical companies must comply with guidelines set forth by organizations such as the FDA and EMA regarding impurity limits in drug products. This includes establishing acceptable thresholds for this compound based on toxicological data and ensuring that analytical methods are validated according to regulatory standards.

Comparación Con Compuestos Similares

Gatifloxacin Impurity 1 can be compared with other impurities and degradation products of fluoroquinolone antibiotics:

Actividad Biológica

Gatifloxacin Impurity 1 is a process-related impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. This article explores the biological activity, mechanisms of action, pharmacokinetics, and potential implications of this compound.

Overview of Gatifloxacin and Its Impurities

Gatifloxacin is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, primarily targeting bacterial enzymes such as DNA gyrase and topoisomerase IV. Impurities like this compound can influence the overall pharmacological profile of the drug, necessitating comprehensive studies to evaluate their effects on biological systems.

Target Enzymes:
this compound exhibits a mechanism of action similar to that of Gatifloxacin, primarily inhibiting DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial DNA replication and transcription processes, leading to bacterial cell death.

Biochemical Pathways:
The compound affects key biochemical pathways involved in bacterial growth:

  • DNA Replication: Inhibition of DNA gyrase leads to the accumulation of supercoiled DNA.
  • Transcription: Disruption in RNA synthesis due to inhibited topoisomerase IV activity.

Pharmacokinetics

This compound has distinct pharmacokinetic properties:

  • Volume of Distribution: Large volume indicating extensive tissue distribution.
  • Protein Binding: Low protein binding suggests a higher free fraction available for action.
  • Excretion: Primarily excreted unchanged in urine, indicating minimal metabolism.

Biological Activity Studies

Research has documented various aspects of this compound's biological activity:

In Vitro Studies

In vitro studies have shown that this compound retains antibacterial activity comparable to Gatifloxacin. The following table summarizes key findings from various studies:

Study ReferenceMethodologyKey Findings
In vitro susceptibility testingDemonstrated significant inhibition against various bacterial strains.
Impurity profiling via DADIdentified impurity levels affecting overall antibacterial efficacy.
Structural analysisConfirmed structural similarity to Gatifloxacin, suggesting similar modes of action.

Case Studies

A notable case study involved assessing the impact of this compound on bacterial resistance patterns. The study revealed that while Gatifloxacin effectively reduced bacterial counts, the presence of its impurities could alter resistance mechanisms in certain strains.

Safety and Toxicological Considerations

The presence of impurities can raise concerns regarding safety and toxicity. Research indicates that while Gatifloxacin itself is generally well-tolerated, impurities like this compound may contribute to adverse effects or unexpected interactions within biological systems.

Future Directions in Research

Ongoing research is focused on:

  • Environmental Impact: Understanding how impurities affect ecological systems.
  • Pharmacological Profiling: Further elucidating the roles of impurities in drug efficacy and safety.
  • Analytical Methods Development: Improving methods for quantifying impurities in pharmaceutical preparations to ensure quality control.

Propiedades

Número CAS

1335198-95-2

Fórmula molecular

C19H22FN3O5

Peso molecular

391.40

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.